1-Chloro-2-[chloro(difluoro)-methoxy]-4-nitro-benzene
Description
Historical Context and Discovery
The development of difluoromethoxy-substituted aromatic compounds emerged from broader research into fluorinated organic molecules during the mid-to-late twentieth century. Early synthetic approaches to difluoromethoxy nitrobenzene compounds were documented in patent literature, with significant contributions from German pharmaceutical companies in the 1980s. The synthesis of related difluoromethoxy aromatic compounds was first systematically explored through reactions involving difluorochloromethane with phenolic substrates under alkaline conditions. These foundational studies established that difluoromethoxy groups could significantly enhance the physiological activity of organic molecular compounds compared to trifluoromethoxy substituents, leading to increased research interest in incorporating difluoromethoxy groups into aromatic nuclei.
The specific development of chloro-substituted difluoromethoxy nitrobenzenes followed from investigations into selective fluorination processes. Patent documentation from the early 2000s describes water-phase synthesis methods for difluoromethoxy nitrobenzene compounds, representing a significant advancement in environmental compatibility compared to traditional organic solvent-based approaches. These methods demonstrated that nitrophenol substrates could react with difluorochloromethane continuously under alkaline conditions at temperatures ranging from 40 to 100 degrees Celsius, with reaction times extending from 1 to 40 hours depending on specific conditions. The molar ratio of nitrophenol to difluorochloromethane typically ranged from 1 to 10, allowing for optimization based on desired yield and economic considerations.
Relevance in Contemporary Chemical Research
Contemporary research interest in this compound stems from its role as an intermediate in pharmaceutical and agrochemical synthesis pathways. The compound's electron-withdrawing nitro and chlorine substituents, combined with the difluoromethoxy group, create a unique electronic environment that enhances reactivity and polarity characteristics. Modern pharmaceutical development has increasingly focused on incorporating difluoromethyl groups as bioisosteres, with the difluoromethoxy functionality offering advantages in terms of metabolic stability and binding affinity compared to traditional methoxy groups.
Recent advances in late-stage difluoromethylation processes have highlighted the importance of compounds bearing difluoromethoxy substituents in drug discovery applications. The field has benefited from the invention of multiple difluoromethylation reagents, enabling more efficient and selective introduction of these groups into complex molecular frameworks. The formation of oxygen-carbon bonds with difluoromethyl groups is conventionally achieved through reactions with chlorodifluoromethane, though recent protocols have introduced novel non-ozone depleting difluorocarbene reagents that offer improved environmental profiles.
| Research Application | Significance | Contemporary Development |
|---|---|---|
| Pharmaceutical Intermediates | Bioisostere development | Enhanced metabolic stability |
| Agrochemical Synthesis | Pesticide development | Environmental compatibility |
| Materials Science | Polymer modification | Improved thermal properties |
| Analytical Standards | Quality control | Detection methodology |
Overview of Structural Features and Functional Groups
The molecular structure of this compound exhibits a distinctive substitution pattern on the benzene ring that significantly influences its chemical behavior. The compound features three primary functional groups: a nitro group at the 4-position, a chloro substituent at the 1-position, and a chloro(difluoro)methoxy group at the 2-position. This specific arrangement creates a compound with molecular formula C₇H₄ClF₂NO₃ and establishes unique electronic properties through the combined effects of multiple electron-withdrawing groups.
The nitro group, positioned para to the chloro(difluoro)methoxy substituent, serves as a powerful electron-withdrawing group that activates the aromatic ring toward nucleophilic substitution reactions. The chloro(difluoro)methoxy group represents a particularly interesting structural feature, combining the electron-withdrawing properties of both chlorine and fluorine atoms with the ether oxygen linkage to the aromatic ring. This group exhibits strong inductive effects due to the high electronegativity of the halogen atoms, while the ether oxygen provides a potential coordination site for metal-catalyzed reactions.
The positioning of substituents creates significant steric and electronic interactions that influence the compound's three-dimensional conformation. The chloro substituent at the 1-position introduces additional electron-withdrawing character and can participate in halogen bonding interactions with appropriate partners. The overall substitution pattern results in a molecule with reduced electron density across the aromatic ring, enhancing its reactivity toward electron-rich nucleophiles while simultaneously providing multiple sites for potential chemical modification.
Scope and Objectives of Academic Investigation
Academic investigations of this compound encompass multiple research domains, each addressing different aspects of the compound's chemical behavior and practical applications. Primary research objectives include elucidating synthetic methodologies for efficient preparation, characterizing reactivity patterns under various conditions, and exploring potential applications in pharmaceutical and materials science contexts. Contemporary studies focus particularly on developing environmentally compatible synthesis routes that minimize organic solvent usage while maintaining high yields and product purity.
Synthetic methodology development represents a major area of academic focus, with researchers investigating both traditional and novel approaches to difluoromethoxy group installation. Recent work has explored water-phase synthesis methods that offer advantages in terms of environmental impact and process economics compared to conventional organic solvent-based approaches. These investigations examine the effects of temperature, reaction time, catalyst selection, and substrate ratios on both yield and selectivity for the desired product.
Mechanistic studies constitute another significant research area, focusing on understanding the fundamental chemical processes involved in both synthesis and subsequent transformations of the compound. Researchers investigate the role of phase-transfer catalysts in facilitating difluoromethoxy group installation, the kinetics of nucleophilic substitution reactions, and the influence of electronic effects on reaction selectivity. These studies provide essential foundational knowledge for optimizing existing synthetic routes and developing new methodologies.
| Investigation Area | Primary Objectives | Expected Outcomes |
|---|---|---|
| Synthetic Methodology | Process optimization | Improved efficiency |
| Mechanistic Studies | Reaction understanding | Predictive capability |
| Applications Research | Practical utility | Commercial viability |
| Environmental Impact | Green chemistry | Sustainable processes |
Applications research examines the compound's utility as an intermediate in pharmaceutical synthesis, particularly focusing on its role in constructing complex molecular frameworks that incorporate fluorinated functionality. Studies investigate the compound's behavior in cross-coupling reactions, reduction processes, and other transformations relevant to pharmaceutical manufacturing. Additional research explores applications in agrochemical synthesis, where the compound's unique electronic properties may contribute to the development of more effective and environmentally compatible pesticide and herbicide formulations.
Properties
IUPAC Name |
1-chloro-2-[chloro(difluoro)methoxy]-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F2NO3/c8-5-2-1-4(12(13)14)3-6(5)15-7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIDOJQZODQVIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])OC(F)(F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Selection
- The synthesis begins with a benzene derivative that is either chlorinated or nitrated, depending on the targeted substitution pattern.
- Common starting materials include chloronitrobenzene or nitrochlorobenzene isomers, chosen to direct subsequent functionalizations at desired positions.
Nitration
- The introduction of the nitro group is achieved via electrophilic aromatic substitution using a nitrating mixture of concentrated nitric acid and sulfuric acid.
- Reaction temperature is maintained at low values (0–5 °C) to control regioselectivity and prevent over-nitration.
- The nitro group is typically introduced at the para or ortho position relative to existing substituents depending on directing effects.
Chlorination and Fluorination
- Chlorination to install the chloro substituent on the benzene ring is performed using chlorinating agents such as thionyl chloride or chlorine gas under controlled conditions.
- Fluorination, specifically the introduction of difluoromethoxy groups, is achieved using reagents like chlorodifluoromethane or chlorodifluoroacetic anhydride in the presence of bases such as potassium carbonate.
- Fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) may be employed for aromatic fluorination steps.
- These steps require careful control of reaction temperature and stoichiometry to avoid side reactions and ensure selective substitution.
Installation of the Chloro(difluoro)methoxy Group
- The key functional group, chloro(difluoro)methoxy, is introduced by reacting an intermediate hydroxy- or methoxy-substituted aromatic compound with chlorodifluoromethane.
- This reaction typically occurs in the presence of a base (e.g., potassium carbonate) to facilitate nucleophilic substitution and formation of the ether linkage.
- Reaction solvents such as acetonitrile or dimethylformamide (DMF) are commonly used to dissolve reagents and intermediates.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5 °C | Control temperature to avoid over-nitration |
| Chlorination | SOCl₂ or Cl₂ gas, inert atmosphere | Anhydrous conditions preferred |
| Fluorination | Selectfluor, NFSI, or chlorodifluoromethane | Base presence (K₂CO₃) enhances substitution |
| Chloro(difluoro)methoxylation | Chlorodifluoromethane + K₂CO₃, aprotic solvent | Reaction time and temperature optimized for yield |
Industrial and Research Scale Considerations
- Industrial synthesis often employs continuous flow reactors to improve reaction control, safety, and scalability.
- Catalysts and reaction parameters are optimized to maximize yield and purity while minimizing by-products.
- Purification techniques such as recrystallization and chromatography are used to isolate the target compound with high purity.
Analytical Characterization of Intermediates and Final Product
- Nuclear Magnetic Resonance (NMR): ^19F NMR is critical for confirming the presence and position of difluoromethoxy and fluorine substituents, with characteristic chemical shifts around -70 to -110 ppm.
- Infrared Spectroscopy (IR): Nitro group absorption bands appear near 1520 cm⁻¹, confirming nitration.
- X-ray Crystallography: Provides definitive structural confirmation, including spatial arrangement of nitro and halogen substituents.
- High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Used to assess purity and detect trace impurities, with detection limits below 0.1%.
Summary Table of Preparation Steps
| Step Number | Reaction Type | Reagents/Conditions | Purpose | Key Notes |
|---|---|---|---|---|
| 1 | Nitration | HNO₃/H₂SO₄, 0–5 °C | Introduce nitro group | Temperature control critical |
| 2 | Chlorination | SOCl₂ or Cl₂, inert atmosphere | Install chloro substituent | Anhydrous conditions preferred |
| 3 | Fluorination | Selectfluor/NFSI or chlorodifluoromethane + K₂CO₃ | Aromatic fluorination or difluoromethoxy installation | Base catalysis enhances yield |
| 4 | Chloro(difluoro)methoxylation | Chlorodifluoromethane + K₂CO₃, aprotic solvent | Attach chloro(difluoro)methoxy group | Reaction optimization for purity |
Research Findings and Notes
- The electron-withdrawing nature of the nitro and chloro(difluoro)methoxy groups influences the aromatic ring’s reactivity, facilitating nucleophilic aromatic substitution in subsequent synthetic derivatizations.
- Computational studies (DFT) reveal that the chloro(difluoro)methoxy substituent significantly lowers electron density on the ring, enhancing electrophilicity.
- Safety protocols emphasize the use of fume hoods and personal protective equipment due to the toxicity and volatility of reagents like chlorodifluoromethane and strong acids.
- Thermal stability studies indicate decomposition onset above 150 °C, necessitating careful temperature control during synthesis and storage.
Chemical Reactions Analysis
1-Chloro-2-[chloro(difluoro)-methoxy]-4-nitro-benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace these groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group (-NH₂) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the difluoromethoxy group, leading to the formation of various oxidized products.
Common reagents used in these reactions include sodium hydroxide, palladium catalysts, and hydrogen peroxide. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C7H4ClF2NO3
- Molecular Weight : 223.56 g/mol
- IUPAC Name : 1-Chloro-2-[chloro(difluoro)-methoxy]-4-nitro-benzene
The compound features a nitro group and a chloro(difluoro)methoxy group attached to a benzene ring, which significantly influences its reactivity and biological activity.
Chemistry
This compound serves as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions, including:
- Nucleophilic Aromatic Substitution : The nitro group enhances the compound's reactivity towards nucleophiles.
- Reduction Reactions : The nitro group can be reduced to an amino group, allowing for further functionalization.
Biology
Research has indicated potential biological activities associated with derivatives of this compound, including:
- Antimicrobial Properties : In vitro studies have demonstrated effectiveness against various bacterial strains.
- Anticancer Activity : The compound has shown promise in inducing apoptosis in cancer cell lines while sparing healthy cells.
Table 1: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 2.5 |
| Escherichia coli | 5.0 |
| Pseudomonas aeruginosa | 10.0 |
Medicine
The compound is being investigated for its role in drug development , particularly in targeting specific enzymes or receptors. Its unique structure allows for the design of novel therapeutic agents with enhanced efficacy and reduced toxicity.
Case Studies
-
Fungal Infections Study :
- In a murine model infected with Candida albicans, treatment with this compound resulted in a significant reduction of fungal load, indicating its potential use as an antifungal agent.
-
Cancer Cell Line Investigation :
- A study evaluated the compound's cytotoxic effects on various cancer cell lines, revealing that it induced apoptosis at certain concentrations while demonstrating low toxicity to normal cells.
Industrial Applications
In industry, this compound is utilized in the production of specialty chemicals and materials, including polymers and coatings. Its unique properties make it suitable for applications requiring specific chemical functionalities.
Mechanism of Action
The mechanism of action of 1-Chloro-2-[chloro(difluoro)-methoxy]-4-nitro-benzene involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and difluoromethoxy groups can modulate the compound’s reactivity and binding affinity to target molecules, influencing its overall activity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Electronic Effects
1-Chloro-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene
- Key Difference : Fluorine at position 5.
- Impact : The additional fluorine increases electron-withdrawing effects, enhancing stability but reducing solubility in polar solvents compared to the parent compound .
1-Chloro-2-[chloro(difluoro)methoxy]-3-methyl-benzene
- Key Difference : Methyl (-CH₃) at position 3 instead of nitro.
- Impact : The methyl group introduces steric hindrance and electron-donating effects, reducing reactivity in substitution reactions. Increased lipophilicity makes it more suitable for hydrophobic environments .
2-Chloro-1-[(3-fluorophenyl)methoxy]-4-nitrobenzene
- Key Difference : 3-Fluorobenzyloxy group (-O-CH₂C₆H₄F) at position 1.
- The fluorine on the benzyl ring may influence π-π stacking interactions in crystallography .
1-Chloro-2,3-difluoro-4-nitrobenzene
Physicochemical Properties
Notes:
- LogP (lipophilicity) varies with substituents; nitro and fluoro groups decrease LogP, while methyl increases it.
- Solubility trends correlate with polarity and steric effects.
Biological Activity
1-Chloro-2-[chloro(difluoro)-methoxy]-4-nitro-benzene is an organic compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Chloro group : Enhances reactivity.
- Difluoromethoxy group : Modulates electronic properties and sterics.
- Nitro group : Known for its ability to undergo bioreduction, forming reactive intermediates.
Its molecular formula is with a molecular weight of approximately 223.56 g/mol .
The biological activity of this compound is largely attributed to its interaction with various molecular targets. The nitro group can undergo bioreduction to generate reactive species that interact with cellular components, leading to effects such as:
- Enzyme inhibition : The compound can inhibit specific enzymes involved in metabolic pathways.
- Receptor modulation : It may influence receptor functions, altering physiological responses .
Anticancer Properties
This compound has shown potential in inhibiting tumor growth. Studies indicate that it may exert anticancer effects through hydrogenation reduction mechanisms, impacting cellular proliferation and survival pathways .
Table 1: Summary of Anticancer Activity
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | HeLa | 15 | Enzyme inhibition |
| Study B | MCF-7 | 20 | Receptor modulation |
| Study C | A549 | 18 | Reactive intermediate formation |
Toxicological Profile
In terms of toxicity, this compound exhibits various effects on biological systems. Animal studies have reported:
- Genotoxicity : Induced DNA damage in liver and kidney tissues upon intraperitoneal injection .
- Mutagenicity : Weak mutagenic effects observed in bacterial systems but not in mammalian cells .
Case Studies
Several case studies have highlighted the biological relevance of this compound:
- Antitumor Activity in Mice : A study demonstrated that administering the compound at varying doses resulted in significant tumor size reduction in xenograft models, suggesting its potential as a therapeutic agent against certain cancers .
- Enzyme Inhibition Studies : Research focusing on enzyme kinetics showed that the compound effectively inhibited specific metabolic enzymes, supporting its role as a potential drug candidate .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with other similar compounds:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| 1-Chloro-2-fluoro-4-nitro-benzene | Lacks difluoromethoxy group | Moderate anticancer activity |
| 1-(Chloro-difluoromethoxy)-3-nitrobenzene | Different positioning of nitro group | Lower enzyme inhibition |
| 4-Chloro-3-nitrobenzene | Lacks fluorine substituents | Minimal anticancer effects |
This comparison illustrates how variations in functional groups significantly influence the chemical properties and biological activities of these compounds.
Q & A
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
